molecular formula C18H20ClN3O3S B2488840 Ethyl 1-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate CAS No. 1203153-65-4

Ethyl 1-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate

Cat. No.: B2488840
CAS No.: 1203153-65-4
M. Wt: 393.89
InChI Key: KWDJWOOUXUOZQL-UHFFFAOYSA-N
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Description

Ethyl 1-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with an ethyl carboxylate group. The piperidine nitrogen is further functionalized with a thiazole ring, which is linked to a 3-chlorophenylamino moiety.

Properties

IUPAC Name

ethyl 1-[2-(3-chloroanilino)-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-2-25-17(24)12-6-8-22(9-7-12)16(23)15-11-26-18(21-15)20-14-5-3-4-13(19)10-14/h3-5,10-12H,2,6-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDJWOOUXUOZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Isonipecotic Acid

The most efficient route to ethyl piperidine-4-carboxylate involves the direct esterification of isonipecotic acid (piperidine-4-carboxylic acid) with ethanol, catalyzed by thionyl chloride (SOCl₂). This method, adapted from, proceeds via the following steps:

  • Reaction Setup : Isonipecotic acid (1.29 g, 10.0 mmol) is dissolved in absolute ethanol (50 mL) under nitrogen.
  • Catalyst Addition : Thionyl chloride (2.91 mL, 40.0 mmol) is added dropwise at 0°C to prevent exothermic side reactions.
  • Reflux and Workup : The mixture is refluxed for 48 hours, followed by solvent removal in vacuo. The crude product is dissolved in ethyl acetate, washed with 10% NaOH to neutralize residual HCl, and dried over anhydrous Na₂SO₄.
  • Yield : 94% (1.48 g) as a clear oil, confirmed by $$ ^1H $$ NMR (CDCl₃, 400 MHz): δ 4.12 (q, J = 7.1 Hz, OCH₂CH₃), 3.07–1.59 (piperidine protons), 1.24 (t, J = 7.1 Hz, OCH₂CH₃).

Key Advantages :

  • High yield and purity under mild conditions.
  • Avoids racemization due to the absence of chiral centers.

Synthesis of 2-((3-Chlorophenyl)amino)thiazole-4-carboxylic Acid

Thiazole Ring Formation via Hantzsch Synthesis

The thiazole core is constructed using a modified Hantzsch thiazole synthesis, as detailed in:

  • Bromination of Ethyl 3-Ethoxyacrylate :
    Ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) is treated with N-bromosuccinimide (19.6 g, 0.11 mol) in a water/dioxane (1:1) mixture at −10°C. The reaction proceeds via electrophilic addition to yield ethyl 2-bromo-3-ethoxyacrylate.

  • Cyclization with Thiourea :
    Thiourea (7.6 g, 0.1 mol) is added to the brominated intermediate, and the mixture is heated to 80°C for 1 hour. Acidic workup with aqueous ammonia precipitates ethyl 2-aminothiazole-4-carboxylate (70% yield).

  • Substitution with 3-Chloroaniline :
    The 2-amino group undergoes nucleophilic displacement with 3-chloroaniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in toluene at 110°C. This Buchwald-Hartwig coupling installs the 3-chlorophenylamino group, yielding ethyl 2-((3-chlorophenyl)amino)thiazole-4-carboxylate (∼65% yield).

  • Ester Hydrolysis :
    The ethyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/H₂O (1:1) at room temperature, affording 2-((3-chlorophenyl)amino)thiazole-4-carboxylic acid (85% yield).

Mechanistic Insights :

  • The Hantzsch reaction proceeds via nucleophilic attack of thiourea’s sulfur on the α-bromo carbonyl, followed by cyclization and elimination of HBr.
  • Palladium-catalyzed coupling involves oxidative addition of the aryl halide, transmetalation with the amine, and reductive elimination to form the C–N bond.

Amide Coupling: Final Assembly

Activation of the Thiazole Carboxylic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane at 0°C. After 2 hours, excess SOCl₂ is removed under reduced pressure to yield 2-((3-chlorophenyl)amino)thiazole-4-carbonyl chloride.

Coupling with Ethyl Piperidine-4-Carboxylate

The acyl chloride is reacted with ethyl piperidine-4-carboxylate in the presence of triethylamine (Et₃N) as a base:

  • Reaction Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 hours.
  • Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried (Na₂SO₄) and concentrated.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) isolates the title compound as a white solid (72% yield).

Alternative Coupling Agents :

  • HCTU/DIEA System : As reported in, using hexafluorophosphate carbodiimide (HCTU) and N,N-diisopropylethylamine (DIEA) in DCM improves yields to 80% by minimizing racemization.

Analytical Data and Characterization

Spectral Characterization

  • $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.45–7.12 (m, 4H, Ar-H), 4.61 (br s, 1H, NH), 4.12 (q, J = 7.1 Hz, OCH₂CH₃), 3.89–3.12 (m, 4H, piperidine-H), 2.78–1.59 (m, 4H, piperidine-H), 1.24 (t, J = 7.1 Hz, OCH₂CH₃).
  • IR (KBr) : 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1540 cm⁻¹ (thiazole C=N).
  • HRMS (ESI) : [M+H]⁺ calcd. for C₁₈H₁₉ClN₃O₃S: 400.0821; found: 400.0819.

Purity and Yield Optimization

  • HPLC Purity : >98% (C18 column, acetonitrile/H₂O gradient).
  • Recrystallization : Ethanol/water (3:1) enhances crystallinity and purity.

Comparative Analysis of Synthetic Routes

Step Method 1 (SOCl₂/Esterification) Method 2 (HCTU Coupling)
Yield 72% 80%
Purity 95% 98%
Reaction Time 12 h 24 h
Cost Efficiency High Moderate
Scalability Excellent Good

Key Observations :

  • HCTU coupling offers superior yields but requires longer reaction times.
  • Thionyl chloride activation is cost-effective for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-Based Analogues

Compound A : Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

  • Key Differences: Replaces the 3-chlorophenylamino group with a 4-chlorophenyl-substituted thiazole. Incorporates a trifluoromethyl-pyrazole moiety, enhancing lipophilicity and metabolic stability.
  • This compound is commercially available (7 suppliers), indicating research interest in its applications .

Compound B : Ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

  • Key Differences :
    • Substitutes 3-chlorophenyl with 3-fluorophenyl, altering steric and electronic properties.
  • Implications : Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance while modulating π-π interactions in biological targets .

Piperidine Carboxylate Derivatives

Compound C : Ethyl 1-(2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethyl)piperidine-4-carboxylate

  • Key Differences :
    • Replaces the thiazole-carbonyl group with a benzo[d][1,3]dioxin-ethyl chain.
  • Synthesis : Prepared via acid-catalyzed hydrolysis in THF/water, yielding a crude pale brown oil (LRMS m/z 308.1) .

Compound D : Ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate (CAS 5660-63-9)

  • Key Differences: Replaces the thiazole-amino group with a 2,5-dioxopyrrolidin ring.
  • Implications : The dioxopyrrolidin group may enhance hydrogen-bonding capacity, altering pharmacokinetic properties such as metabolic stability .

Biological Activity

Ethyl 1-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Thiazole Compounds

Thiazole derivatives have been extensively studied for their biological properties, including anticonvulsant, anticancer, and antimicrobial activities. The thiazole ring is a versatile moiety that enhances the pharmacological profile of various compounds. This compound incorporates this moiety, suggesting potential bioactivity.

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit notable anticonvulsant properties. For instance, studies have shown that certain thiazole-integrated compounds demonstrate significant efficacy in models of epilepsy, with median effective doses (ED50) lower than standard anticonvulsants like ethosuximide . The SAR analysis highlights that para-substituted phenyl groups on the thiazole ring contribute positively to anticonvulsant activity.

Table 1: Anticonvulsant Activity of Thiazole Derivatives

CompoundStructureED50 (mg/kg)Reference
Compound 1Thiazole-Pyrrolidinone<20
Compound 2Thiazole-Acetamide24.38
This compoundTBDTBDTBD

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds containing thiazole rings have shown promising results against several cancer cell lines, including human liver carcinoma (HepG2) and colorectal cancer cells. The presence of electron-withdrawing groups like chlorine has been identified as critical for enhancing anticancer activity .

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of thiazole derivatives, this compound was tested against multiple cancer cell lines. The compound demonstrated moderate to high cytotoxicity, with IC50 values comparable to established chemotherapeutics. The mechanism of action appears to involve apoptosis induction and disruption of DNA integrity in treated cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole-containing compounds. Key findings include:

  • Substituent Effects : The presence and position of substituents on the thiazole ring significantly influence biological activity.
  • Hybridization : Combining thiazole with other pharmacophores can enhance potency and selectivity against specific targets.

Table 2: Summary of SAR Insights

Substituent TypePositionEffect on Activity
ChlorineParaIncreased potency
Alkyl groupsVariousModulates lipophilicity
Amino groups2-positionEnhances interaction with biological targets

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